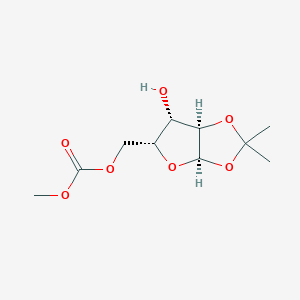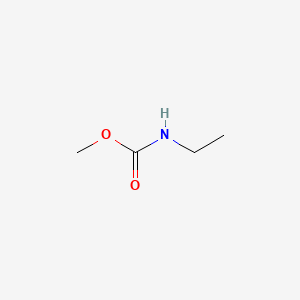
1,2,3,4,7-Pentachlorodibenzo-P-dioxin
Übersicht
Beschreibung
1,2,3,4,7-Pentachlorodibenzo-P-dioxin (PCDD) is a toxic compound that is a by-product of industrial processes, such as the production of pesticides and herbicides. PCDDs are highly persistent in the environment and can accumulate in the food chain. They are known to cause a variety of adverse health effects in humans and animals, including cancer and reproductive disorders.
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology
Aquatic Ecosystem Impact Assessment: Research has shown that the input pathway of PCDD significantly affects its distribution in aquatic ecosystems . Studies using aquatic mesocosms, which are small-pond ecosystems designed to simulate natural environments, have revealed that the method of introducing PCDD—whether sorbed to sediment particles or as a surface spray—leads to different rates of clearance from the water column and varying concentrations in bottom sediments. This research is crucial for understanding the environmental fate of PCDDs and assessing their potential impact on aquatic life.
Bioremediation
Aerobic Bacterial Degradation: PCDDs are known for their persistence and resistance to biodegradation. However, aerobic bacterial transformation and biodegradation present a promising approach to removing these compounds from the environment . Studies have identified diverse bacteria capable of degrading PCDDs through lateral and angular dioxygenation pathways. This application is particularly relevant for the bioremediation of dioxin-polluted soils and industrial waste sites.
Chemical Fate Modeling
Fugacity-Based Aquatic-Fate Models: The fate of PCDDs in aquatic systems can be predicted using fugacity-based models. These models take into account various processes such as sedimentation, volatilization, and photolytic degradation in surface microlayers . Such models are essential for environmental scientists and policymakers to predict the long-term behavior of PCDDs in natural water bodies.
Ecotoxicology
Sediment Interaction Studies: The interaction of PCDDs with sediments is a critical factor in their ecological risk assessment. Research has demonstrated that the concentration of PCDDs in sediments can vary significantly based on the method of entry into the ecosystem . Understanding these interactions helps in evaluating the potential risks posed by PCDDs to benthic organisms and the broader ecological community.
Public Health
Carcinogenicity and Mutagenicity Analysis: PCDDs are classified among the “dirty dozen” of persistent organic pollutants due to their notable toxicity, carcinogenicity, and mutagenicity . Research into the health effects of PCDDs is vital for developing safety guidelines and exposure limits to protect public health.
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation
Pharmacokinetics
As a persistent organic pollutant (pop), it is likely to have significant bioaccumulation and persistence in the environment
Result of Action
The activation of the CYP1A1 gene by 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can lead to the biochemical and toxic effects of halogenated aromatic hydrocarbons
Action Environment
1,2,3,4,7-Pentachlorodibenzo-P-dioxin is a type of chlorinated dibenzo-p-dioxin (CDD), a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They occur as by-products from various industrial processes and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .
Eigenschaften
IUPAC Name |
1,2,3,4,7-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGAZFESPEMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074041 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39227-61-7 | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?
A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.
Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?
A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















